4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine
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Overview
Description
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the pyrano[4,3-d]pyrimidine framework endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrano[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-d]pyrimidine core.
Chloromethylation: The chloromethyl group is introduced using chloromethylating agents like chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Cyclization and Annulation: The pyrano[4,3-d]pyrimidine core can be further modified through cyclization and annulation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrano[4,3-d]pyrimidines, while oxidation reactions can produce pyrano[4,3-d]pyrimidine N-oxides.
Scientific Research Applications
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the pyrano[4,3-d]pyrimidine core can form specific interactions with active sites, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(chloromethyl)pyrimidine: A simpler analog with similar reactivity but lacking the pyrano ring.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazolo-pyrimidine core and similar substitution patterns.
Uniqueness
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine is unique due to its fused pyrano-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5(6)8(10)12-7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNEJOFAKLNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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